3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a chromenone core, and a sulfonamide-linked hexanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde derivatives with β-ketoesters, followed by cyclization and oxidation.
Coupling of the Benzodioxin and Chromenone Units: This step involves the use of coupling reagents such as EDCI or DCC in the presence of a base to form the desired ester linkage.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base.
Final Coupling with Hexanoic Acid: The final step involves the esterification of the sulfonamide intermediate with hexanoic acid using standard esterification conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin and chromenone moieties, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone core, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (quinones), reduced alcohols, and substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new drugs or as a probe for studying biological processes.
Medicine
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with a keto group, used in various synthetic applications.
Diketene: Another compound with a reactive keto group, used in the synthesis of acetoacetic acid derivatives.
Uniqueness
What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate apart is its complex structure, which combines multiple functional groups in a single molecule
Properties
Molecular Formula |
C31H28F3NO8S |
---|---|
Molecular Weight |
631.6 g/mol |
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C31H28F3NO8S/c1-19-6-10-22(11-7-19)44(38,39)35-14-4-2-3-5-27(36)42-21-9-12-23-25(18-21)43-30(31(32,33)34)28(29(23)37)20-8-13-24-26(17-20)41-16-15-40-24/h6-13,17-18,35H,2-5,14-16H2,1H3 |
InChI Key |
MXWPDCXBDHMHGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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